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Compound of Interest

Compound Name: Allyl chloroacetate

CAS No.: 2916-14-5

Cat. No.: B1265722 Get Quote

Executive Summary
Allyl chloroacetate (ACA) serves as a critical bifunctional lynchpin in modern medicinal

chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic centers: the

-chloro moiety, susceptible to classical

displacement, and the allyl ester, which provides a carboxylate protecting group cleavable
under mild, neutral conditions via Palladium(0) catalysis. This guide details the mechanistic
exploitation of ACA for the synthesis of peptidomimetics, heterocycles, and dendrimers,
emphasizing self-validating protocols that ensure high-fidelity conversions in complex total
synthesis.

Molecular Architecture & Reactivity Profile
ACA is defined by two distinct reactive sites that can be manipulated independently. This

orthogonality allows researchers to attach the acetate unit to a nucleophile first, and

subsequently reveal the carboxylic acid without disturbing acid- or base-sensitive functionalities

elsewhere in the molecule.
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Property Value Relevance to Protocol

CAS Number 2916-14-5 Verification of raw material.[1]

Molecular Weight 134.56 g/mol Stoichiometry calculations.

Boiling Point 164°C

High enough for reflux in

toluene/DMF; requires vacuum

distillation for removal.

Density 1.16 g/mL
Volumetric dispensing

accuracy.

Safety Profile Lachrymator, Toxic

Requires strictly closed-hood

handling and specific waste

disposal.[2][3]

Reactivity Map
The following diagram illustrates the divergent pathways available to ACA.
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Figure 1: Divergent reactivity pathways of Allyl Chloroacetate. Path A exploits the alkylating

potential of the C-Cl bond, while Path B utilizes the transition-metal-catalyzed cleavage of the

allyl ester.

Module A: The Electrophilic -Carbon ( )
The primary application of ACA is the N-alkylation of amino acids or amines to generate N-

(allyloxycarbonylmethyl) derivatives. This step introduces a two-carbon spacer terminated by a

masked carboxylic acid.
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Experimental Protocol: N-Alkylation of an Amino Ester
Objective: Synthesis of N-allyl-glycinyl derivatives.

Solvent Selection: Use anhydrous DMF or Acetonitrile. DMF promotes

kinetics due to its polar aprotic nature, stabilizing the transition state.

Base Selection: Use Cesium Carbonate (

) or Potassium Carbonate (

).

Expert Insight:

is preferred for sterically hindered amines due to the "cesium effect" (higher solubility and
looser ion pairing).

Addition: Add ACA (1.1 equiv) dropwise at 0°C to control the exotherm, then warm to room

temperature.

Caution: ACA is a potent lynchpin; rapid addition can lead to bis-alkylation if the amine is

primary.

Self-Validating Checkpoint
TLC Monitoring: The product will be less polar than the starting amine but more polar than

ACA.

NMR Verification: Look for the disappearance of the signal at

4.08 ppm (

) and the appearance of a singlet upfield at

3.2–3.5 ppm (

). The allyl signals (multiplet at 5.9 ppm) must remain intact.
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Module B: The Allyl Ester (Orthogonal Deprotection)
The allyl ester is unique because it is stable to both acidic (TFA) and basic (Piperidine)

conditions used in peptide synthesis. It is removed selectively using Palladium(0).[4]

Mechanism: -Allyl Scavenging
The reaction proceeds via the formation of a

-allylpalladium complex. To drive the reaction to completion and prevent the recombination of
the allyl cation with the carboxylate, a nucleophilic scavenger is required.

Catalyst:

(Tetrakis) is standard (1–5 mol%).

Scavengers:

Morpholine: Forms N-allyl morpholine (volatile, easy to remove).

Dimedone: Used when basic scavengers must be avoided.

Phenylsilane (

): Acts as a hydride source for reductive cleavage.

Experimental Protocol: Pd(0)-Catalyzed Deprotection
Reference Protocol: Adapted from Guibé (1998) and Vutukuri et al. (2003).

Dissolution: Dissolve the substrate in dry DCM or THF under Nitrogen.

Scavenger Addition: Add Morpholine (10 equiv). Large excess is crucial to ensure the

equilibrium shifts entirely to the deprotected acid.

Catalyst Addition: Add

(0.05 equiv). Shield reaction vessel from light (catalyst sensitivity).

Reaction: Stir at room temperature for 1–2 hours.
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Self-Validating Checkpoint
Visual Cue: The reaction mixture often darkens as Pd(0) degrades or clusters.

Mass Spec: Immediate loss of mass corresponding to the allyl group (

).

NMR: Complete disappearance of the allyl pattern (

5.9, 5.3 ppm).

Synergistic Application: Heterocycle Synthesis
Combining Module A and Module B allows for the rapid assembly of heterocycles such as 1,4-

morpholin-2-ones or piperazinones. The ACA unit provides the "glycine" backbone for these

rings.

Workflow Diagram: Synthesis of Morpholin-2-ones
This workflow demonstrates the "Self-Validating" concept where the intermediate is isolated

and checked before the final cyclization.
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Figure 2: Stepwise assembly of a morpholinone scaffold using ACA. The allyl group protects

the carboxylic acid during N-alkylation, then is removed to allow intramolecular

esterification/amidation.
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Safety & Handling (Critical)
Lachrymator: ACA vapors cause severe eye irritation and tearing. All transfers must occur in

a functioning fume hood.

Skin Absorption: ACA is toxic by dermal absorption (

Dermal Rabbit: ~500 mg/kg). Double-gloving (Nitrile) is recommended.

Decontamination: Spills should be treated with dilute ammonia or sodium bicarbonate

solution to hydrolyze the chloroacetate before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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